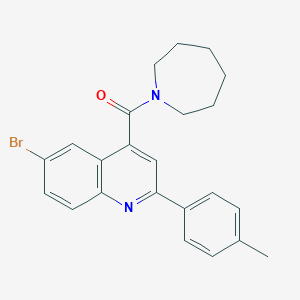
4-(AZEPANE-1-CARBONYL)-6-BROMO-2-(4-METHYLPHENYL)QUINOLINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(AZEPANE-1-CARBONYL)-6-BROMO-2-(4-METHYLPHENYL)QUINOLINE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with a bromo group and a methylphenyl group, along with an azepane ring attached to a methanone moiety.
Métodos De Preparación
The synthesis of 4-(AZEPANE-1-CARBONYL)-6-BROMO-2-(4-METHYLPHENYL)QUINOLINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the bromo and methylphenyl substituents. The final step involves the attachment of the azepane ring and the methanone group under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
4-(AZEPANE-1-CARBONYL)-6-BROMO-2-(4-METHYLPHENYL)QUINOLINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(AZEPANE-1-CARBONYL)-6-BROMO-2-(4-METHYLPHENYL)QUINOLINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(AZEPANE-1-CARBONYL)-6-BROMO-2-(4-METHYLPHENYL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-(AZEPANE-1-CARBONYL)-6-BROMO-2-(4-METHYLPHENYL)QUINOLINE can be compared with other similar compounds, such as:
1-Azepanyl[6-bromo-2-(4-methoxyphenyl)-4-quinolyl]methanone: This compound has a methoxy group instead of a methyl group, which may alter its chemical and biological properties.
1-Azepanyl[6-bromo-2-(4-butylphenyl)-4-quinolyl]methanone: This compound has a butyl group instead of a methyl group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the azepane ring, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C23H23BrN2O |
|---|---|
Peso molecular |
423.3g/mol |
Nombre IUPAC |
azepan-1-yl-[6-bromo-2-(4-methylphenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C23H23BrN2O/c1-16-6-8-17(9-7-16)22-15-20(19-14-18(24)10-11-21(19)25-22)23(27)26-12-4-2-3-5-13-26/h6-11,14-15H,2-5,12-13H2,1H3 |
Clave InChI |
QEIMKJFJQHTEKD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCCCCC4 |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


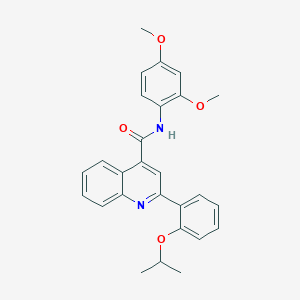
![4-[3-(3-chlorophenyl)-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B444633.png)
![Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B444635.png)
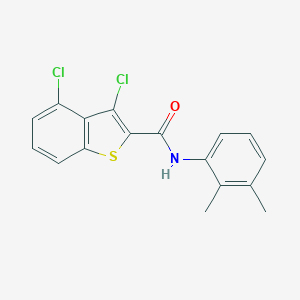
![3-(3-CHLOROPHENYL)-11-(4-METHYLPHENYL)-10-(2,2,2-TRIFLUOROACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B444642.png)
![ETHYL 4-({3-[(2-METHOXYANILINO)CARBONYL]-2H-CHROMEN-2-YLIDEN}AMINO)BENZOATE](/img/structure/B444645.png)
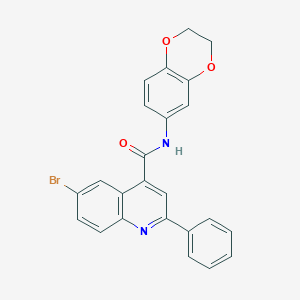
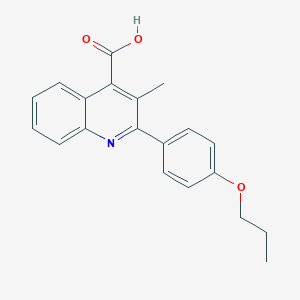
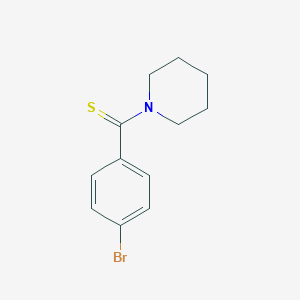
![2-[(Diphenylphosphoryl)amino]phenyl acetate](/img/structure/B444652.png)
![3-{[3-(ETHOXYCARBONYL)-4-(4-ETHOXYPHENYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID](/img/structure/B444653.png)
![(2Z)-2-[(4-cyanophenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B444654.png)
![Methyl 2-[(cyclobutylcarbonyl)amino]-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B444655.png)
![Isopropyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B444657.png)
